Fenothiocarb sulfoxide
CAS No.: 103614-75-1
Cat. No.: VC1568153
Molecular Formula: C13H19NO3S
Molecular Weight: 269.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103614-75-1 |
|---|---|
| Molecular Formula | C13H19NO3S |
| Molecular Weight | 269.36 g/mol |
| IUPAC Name | N,N-dimethyl-1-(4-phenoxybutylsulfinyl)formamide |
| Standard InChI | InChI=1S/C13H19NO3S/c1-14(2)13(15)18(16)11-7-6-10-17-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
| Standard InChI Key | WGIJTANMVWTGKB-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |
| Canonical SMILES | CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Fenothiocarb sulfoxide possesses distinct chemical properties that influence its behavior in environmental systems. With its systematic oxidation of the sulfur atom from the parent compound, this molecule exhibits altered physical and chemical characteristics that affect its environmental fate.
Basic Chemical Information
Fenothiocarb sulfoxide is characterized by specific chemical identifiers and properties that distinguish it from the parent compound fenothiocarb. The most notable difference is the additional oxygen atom bound to the sulfur, creating the sulfoxide functional group.
| Property | Fenothiocarb Sulfoxide |
|---|---|
| CAS Number | 103614-75-1 |
| Molecular Formula | C13H19NO3S |
| Molecular Weight | 269.36 g/mol |
| IUPAC Name | N,N-dimethyl-1-(4-phenoxybutylsulfinyl)formamide |
| Standard InChI | InChI=1S/C13H19NO3S/c1-14(2)13(15)18(16)11-7-6-10-17-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
| Standard InChIKey | WGIJTANMVWTGKB-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |
The molecular structure of fenothiocarb sulfoxide includes a phenoxy group connected to a butyl chain, which is linked to a sulfinyl group bearing a dimethylformamide moiety. This structure determines its physical and chemical properties, including solubility, reactivity, and environmental behavior.
Formation and Degradation
Formation Pathways
Fenothiocarb sulfoxide is formed primarily through the photochemical oxidation of fenothiocarb. This process involves the oxidation of the sulfur atom in fenothiocarb to form its sulfoxide derivative, representing a key step in the degradation pathway of the parent compound. The oxidation typically occurs under environmental conditions through both biotic and abiotic processes.
In agricultural soils, the formation of fenothiocarb sulfoxide can be influenced by various factors including microbial activity, soil composition, moisture content, and exposure to light. Research indicates that the transformation of fenothiocarb to its sulfoxide derivative can occur relatively quickly under favorable environmental conditions, making it an important consideration in understanding the environmental fate of the parent compound .
Degradation Mechanisms
Once formed, fenothiocarb sulfoxide undergoes further degradation through multiple pathways. These include additional oxidation to form sulfone derivatives and hydrolysis resulting in the formation of various metabolites. The degradation processes can be mediated by both biotic factors, such as microbial enzymes, and abiotic factors including photolysis and chemical hydrolysis .
Studies have identified several degradation products of fenothiocarb sulfoxide in soil environments, including methyl 4-phenoxybutylsulfone, bis(4-phenoxybutyl)thiolsulfinate, methyl 4-phenoxybutylsulfoxide, and 4-phenoxybutylsulfonic acid. Additionally, minor products include fenothiocarb, bis(4-phenoxybutyl)disulfide, and phenoxyacetic acid . These findings illustrate the complex degradation pathways that fenothiocarb sulfoxide undergoes in environmental systems.
Environmental Fate in Soils
Degradation Rates in Different Soil Types
Fenothiocarb sulfoxide disappears remarkably rapidly in soil environments. Studies conducted using [phenoxy-U-14C]-preparation in both Okitsu alluvial and Ibaraki volcanic ash soils under upland conditions revealed that fenothiocarb sulfoxide residues decreased to less than 1% of the applied dose within just 7 days after treatment . This rapid disappearance rate demonstrates the transient nature of this metabolite in soil systems.
The degradation pattern shows some variation between different soil types. In comparative studies, the distribution of radioactivity after fenothiocarb sulfoxide degradation showed differences between alluvial and volcanic ash soils. In Okitsu alluvial soil, the radioactivity distribution was: 48.7% in aqueous methanol extracts, 5.3% evolved as 14CO2, and 44.7% as bound 14C-residues. In contrast, Ibaraki volcanic ash soil showed: 24.8% in aqueous methanol extracts, 6.9% evolved as 14CO2, and a notably higher 69.6% as bound 14C-residues . These differences highlight the influence of soil composition on the environmental fate of fenothiocarb sulfoxide.
Bound Residue Formation
One of the most significant characteristics of fenothiocarb sulfoxide degradation in soils is the formation of bound residues. Studies have demonstrated that fenothiocarb sulfoxide-treated soils form substantially more bound residues compared to soils treated with the parent compound fenothiocarb . This finding has important implications for the long-term fate and bioavailability of the compound in soil ecosystems.
The formation of bound residues was particularly pronounced in volcanic ash soil, where nearly 70% of the applied radioactivity became bound to soil components. These bound residues are typically incorporated into soil organic matter fractions including humic acid, fulvic acid, and fumin fractions, potentially affecting their bioavailability and environmental impact .
Research Findings and Studies
Several detailed studies have investigated the behavior and fate of fenothiocarb sulfoxide, providing valuable insights into its environmental impact and degradation pathways.
Soil Degradation Studies
Research by Unai and Tomizawa has been particularly informative regarding the metabolic fate of fenothiocarb sulfoxide in soil environments. Their studies using radiolabeled preparations allowed for detailed tracking of the compound and its degradation products in different soil types under various conditions .
In their investigations of Okitsu alluvial and Ibaraki volcanic ash soils under upland conditions, they observed that fenothiocarb sulfoxide disappeared very rapidly, with less than 1% of the applied dose remaining after 7 days. The evolution pattern of 14CO2 was similar in both soils, but the formation of bound residues showed notable differences, with significantly higher bound residue formation in the volcanic ash soil .
Identified Metabolites
Through their research, scientists have identified several major degradation products of fenothiocarb sulfoxide in soil systems. The principal metabolites include:
-
Methyl 4-phenoxybutylsulfone
-
Bis(4-phenoxybutyl)thiolsulfinate
-
Methyl 4-phenoxybutylsulfoxide
-
4-phenoxybutylsulfonic acid
Additionally, relatively minor products identified include:
This diverse array of degradation products illustrates the complex transformation pathways that fenothiocarb sulfoxide undergoes in soil environments.
Comparative Degradation Rates
A particularly notable finding from the research is that fenothiocarb sulfoxide disappears much faster than the parent compound fenothiocarb in soil environments. This accelerated degradation rate has significant implications for risk assessment and environmental fate modeling of fenothiocarb applications .
Comparison with Fenothiocarb (Parent Compound)
Understanding the differences between fenothiocarb sulfoxide and its parent compound fenothiocarb provides valuable context for assessing their respective environmental impacts and behaviors.
Structural and Chemical Differences
The primary structural difference between fenothiocarb sulfoxide and fenothiocarb is the oxidation state of the sulfur atom. In fenothiocarb, the sulfur exists in a thiocarbamate functional group, while in fenothiocarb sulfoxide, this sulfur has been oxidized to form a sulfoxide group with an additional oxygen atom .
| Property | Fenothiocarb | Fenothiocarb Sulfoxide |
|---|---|---|
| CAS Number | 62850-32-2 | 103614-75-1 |
| Molecular Formula | C13H19NO2S | C13H19NO3S |
| Molecular Weight | 253.36 g/mol | 269.36 g/mol |
| IUPAC Name | S-(4-phenoxybutyl) N,N-dimethylcarbamothioate | N,N-dimethyl-1-(4-phenoxybutylsulfinyl)formamide |
| Melting Point | 40.5°C | Not specified in sources |
| Basic Structure | Thiocarbamate | Sulfoxide |
This structural difference significantly impacts the physicochemical properties and reactivity of the two compounds, including their solubility, stability, and biological interactions .
Environmental Persistence
One of the most striking differences between fenothiocarb and fenothiocarb sulfoxide is their respective persistence in environmental systems, particularly in soils. Research has demonstrated that fenothiocarb sulfoxide disappears much more rapidly than fenothiocarb .
In comparative soil studies, the half-lives of fenothiocarb were found to be 8 days in Okitsu soil and 15 days in Ibaraki soil under upland conditions . In contrast, fenothiocarb sulfoxide showed dramatically faster disappearance, with less than 1% remaining after just 7 days in both soil types . This accelerated degradation rate for the sulfoxide derivative has important implications for environmental risk assessments of fenothiocarb applications.
Bound Residue Formation
Another significant difference between the two compounds is their propensity to form bound residues in soil environments. Studies have shown that fenothiocarb sulfoxide-treated soils form more bound residues compared to soils treated with fenothiocarb .
The increased formation of bound residues with fenothiocarb sulfoxide suggests different interaction mechanisms with soil components. These bound residues are typically incorporated into soil organic matter fractions including humic acid, fulvic acid, and fumin fractions, which may affect their long-term fate and bioavailability in the environment .
Analytical Methods for Detection
The detection and quantification of fenothiocarb sulfoxide in environmental samples and agricultural products require sensitive and specific analytical methods. While the search results provide limited information on analytical techniques specifically for fenothiocarb sulfoxide, some insights can be derived from general approaches used for similar compounds.
Chromatographic Techniques
Liquid chromatography-mass spectrometry (LC-MS) appears to be a commonly employed technique for the analysis of pesticides and their metabolites, including sulfoxide derivatives like fenothiocarb sulfoxide. These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound in complex matrices .
For research purposes, the analysis of fenothiocarb sulfoxide often involves the use of radiolabeled compounds, particularly with 14C labels, which enable tracking of the compound and its metabolites through various environmental compartments and transformation pathways .
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